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Compound of Interest

Compound Name: 3-Bromo-2-ethoxybenzaldehyde

CAS No.: 1009091-82-0

Cat. No.: B1322514

Get Quote

Executive Summary
3-Bromo-2-ethoxybenzaldehyde (CAS 1009091-82-0) represents a "privileged scaffold"

precursor in modern drug discovery. Its value lies in its 1,2,3-trisubstituted substitution pattern,

which offers orthogonal reactivity profiles: an electrophilic aldehyde at C1, a sterically

demanding but directing ethoxy group at C2, and a reactive aryl bromide handle at C3.

This application note details the strategic utilization of this building block for the synthesis of

biaryl scaffolds, benzylamines, and fused heterocycles (specifically benzofurans and

isoquinolines). We provide optimized protocols that address the specific steric challenges

posed by the ortho-ethoxy substituent.
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Property Specification

Chemical Name 3-Bromo-2-ethoxybenzaldehyde

CAS Number 1009091-82-0

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Appearance White to light yellow solid

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in water

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Guide
The molecule's utility is defined by three distinct reactive zones. Understanding the electronic

and steric interplay between these zones is critical for yield optimization.

The Reactivity Map

3-Bromo-2-ethoxybenzaldehyde

C1: Aldehyde
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(via Reductive Amination)

 NaBH(OAc)3, R-NH2

7-Substituted Benzofurans
(via Deprotection/Cyclization)

 BBr3 (cleavage)

3-Aryl-benzaldehydes
(via Suzuki-Miyaura)

 Pd(0), Ar-B(OH)2
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Figure 1: Orthogonal reactivity map of 3-Bromo-2-ethoxybenzaldehyde showing divergent

synthetic pathways.
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Mechanistic Insight: The "Ortho-Effect"
The C2-ethoxy group exerts significant steric pressure on both the C1-aldehyde and C3-

bromide.

Impact on Suzuki Coupling: The ethoxy group prevents planar rotation of incoming aryl

groups at C3, often requiring higher catalyst loadings or phosphine ligands with smaller cone

angles (or flexible biaryl ligands like SPhos) to facilitate transmetalation.

Impact on Condensation: Nucleophilic attack at the aldehyde is generally unimpeded, but the

resulting intermediates (e.g., imines) may exhibit restricted rotation, influencing

diastereoselectivity in subsequent steps.

Application Protocol 1: Site-Selective Suzuki-
Miyaura Coupling
Objective: Synthesis of 3-aryl-2-ethoxybenzaldehydes. Challenge: Steric hindrance at C3 and

potential base-catalyzed Cannizzaro disproportionation of the aldehyde.

Materials
Substrate: 3-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

Coupling Partner: Aryl boronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for stability and resistance to steric bulk.

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) - Milder than hydroxides to protect

the aldehyde.

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15

minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
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Assembly: Add 3-bromo-2-ethoxybenzaldehyde (1.0 mmol, 229 mg), Aryl boronic acid (1.2

mmol), and K₃PO₄ (2.0 mmol, 424 mg).

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg) under a nitrogen stream. Seal

the vial immediately.

Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). Monitor by TLC

(Hexane/EtOAc 8:1) or LC-MS.

Checkpoint: Reaction typically completes in 4-6 hours. If the aldehyde peak diminishes but

no product forms, check for "de-bromination" (hydrodehalogenation) byproducts.

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10

mL) and brine (10 mL).

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column

chromatography (SiO₂, 0-15% EtOAc in Hexanes).

Data Validation:

Expected Yield: 75-90%

¹H NMR Diagnostic: Look for the biaryl protons and the preservation of the aldehyde singlet

(~10.2 ppm).

Application Protocol 2: Reductive Amination for
Library Generation
Objective: Synthesis of 3-bromo-2-ethoxybenzylamines (GPCR/Kinase privileged motifs).

Advantage: The bromine is retained, allowing for "Late-Stage Diversification" (LSD) after the

amine is installed.

Materials
Substrate: 3-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

Amine: Primary or Secondary Amine (1.1 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acid Catalyst: Acetic Acid (1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

Add acetic acid (cat.).[1][2][3] Stir at Room Temperature (RT) for 1 hour.

Why? Pre-forming the imine/iminium ion ensures the reductant acts on the intermediate,

not the aldehyde (minimizing benzyl alcohol byproduct).

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. Stir at RT for 12-16 hours.

Quench: Add saturated aqueous NaHCO₃ (10 mL) slowly. Stir for 15 minutes until gas

evolution ceases.

Extraction: Extract with DCM (3 x 10 mL).

Purification: For basic amines, use an SCX-2 (Strong Cation Exchange) cartridge:

Load crude in MeOH.

Wash with MeOH.

Elute with 2M NH₃ in MeOH.

Advanced Workflow: Synthesis of 7-Substituted
Benzofurans
This scaffold is a precursor to 7-substituted benzofurans, a core structure in many natural

products.
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Start: 3-Bromo-2-ethoxybenzaldehyde

Step 1: Demethylation (BBr3)
Yields: 3-Bromo-2-hydroxybenzaldehyde

-78°C to RT, DCM

Step 2: O-Alkylation
(Ethyl bromoacetate/K2CO3)

DMF, 60°C

Step 3: Intramolecular Cyclization
(Base-mediated)

NaOEt, EtOH, Reflux

Target: 7-Bromo-benzofuran-2-carboxylate

Click to download full resolution via product page

Figure 2: Workflow for converting the ethoxy-aldehyde scaffold into a functionalized

benzofuran.

Protocol Highlights (Step 1: Deprotection)
Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM.

Conditions: Start at -78°C to prevent debromination of the aromatic ring. Warm slowly to RT.

Note: The 3-bromo substituent is stable to BBr₃ under controlled conditions, but prolonged

exposure at RT can lead to scrambling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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